molecular formula C13H11FO2 B1590237 (4-Fluoro-3-phenoxyphenyl)methanol CAS No. 68359-53-5

(4-Fluoro-3-phenoxyphenyl)methanol

Cat. No.: B1590237
CAS No.: 68359-53-5
M. Wt: 218.22 g/mol
InChI Key: UFXDRIJUGWOQTP-UHFFFAOYSA-N
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Description

(4-Fluoro-3-phenoxyphenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a phenoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-phenoxyphenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base to form the intermediate 4-fluoro-3-phenoxybenzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-phenoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Formation of 4-fluoro-3-phenoxybenzaldehyde or 4-fluoro-3-phenoxybenzoic acid.

    Reduction: Formation of 4-fluoro-3-phenoxyphenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(4-Fluoro-3-phenoxyphenyl)methanol is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for developing derivatives with enhanced properties or functionalities.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. It has been shown to influence cellular processes by modulating key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . Its potential as a precursor in drug development is significant, particularly in designing new pharmaceuticals that target specific biological pathways or diseases.

Industry

The compound is also applied in the production of specialty chemicals and materials with tailored properties. Its versatility allows it to be used in various industrial applications, including agrochemicals and polymer production.

Cellular Effects

Research indicates that this compound can alter gene expression by acting as a ligand for transcription factors, thereby modulating the transcriptional activity of specific genes. It influences cellular metabolism and signaling pathways, demonstrating its potential as a therapeutic agent.

Case Studies

Study FocusFindingsReference
Interaction with Alcohol DehydrogenaseDemonstrated binding affinity leading to altered enzymatic activity
Modulation of MAPK/ERK PathwayShowed significant effects on cell proliferation and differentiation in vitro
Drug Development PotentialIdentified as a promising precursor for synthesizing novel therapeutic agents

Mechanism of Action

The mechanism of action of (4-Fluoro-3-phenoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and phenoxy group can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity and interactions.

Comparison with Similar Compounds

  • (4-Fluoro-3-phenoxyphenyl)acetic acid
  • (4-Fluoro-3-phenoxyphenyl)amine
  • (4-Fluoro-3-phenoxyphenyl)ketone

Comparison: (4-Fluoro-3-phenoxyphenyl)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

(4-Fluoro-3-phenoxyphenyl)methanol is an organic compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article delves into its mechanisms of action, biochemical interactions, and potential applications based on recent research findings.

  • Chemical Formula: C₁₃H₁₁FO₂
  • Molecular Weight: 220.23 g/mol
  • Structure: Contains a phenolic structure with a fluorine atom and a phenoxy group, influencing its reactivity and biological interactions.

Target Interactions

This compound primarily interacts with various enzymes and proteins, affecting several biochemical pathways. Notably, it has been shown to bind to alcohol dehydrogenase, leading to the oxidation of alcohols to aldehydes or ketones. This interaction suggests its role in metabolic processes involving alcohol metabolism.

Biochemical Pathways

The compound influences key signaling pathways, including the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Its ability to modulate gene expression by acting as a ligand for transcription factors further underscores its potential therapeutic applications.

Cellular Effects

Research indicates that this compound can significantly alter cellular functions. It has been observed to enhance cellular metabolism at low doses while exhibiting toxic effects at higher concentrations. The compound's effects on cellular signaling and metabolic pathways suggest its dual role as both a therapeutic agent and a potential toxin.

Neurotoxic Effects

In studies involving animal models, neurotoxic effects were noted, particularly in short-term toxicity assessments. The no observed adverse effect level (NOAEL) was determined to be 1 mg/kg body weight in certain studies . This highlights the importance of dosage in evaluating the safety and efficacy of this compound.

Case Studies

  • Toxicity Assessment : In developmental studies with rats, maternal NOAEL was found to be 3 mg/kg body weight per day, indicating potential risks during pregnancy .
  • Pesticide Efficacy : As a candidate for pesticide development, this compound's structural similarity to known insecticides suggests it may effectively target metabolic pathways in pests.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionBinds to alcohol dehydrogenase
Signaling ModulationAlters MAPK/ERK pathway
ToxicityNOAEL of 1 mg/kg in neurotoxic studies
Pesticide PotentialSimilar structure to effective insecticides

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution may be influenced by its small size and the presence of the fluorine atom. The compound can undergo oxidation, leading to various metabolites that are further processed through the TCA cycle.

Properties

IUPAC Name

(4-fluoro-3-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXDRIJUGWOQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512099
Record name (4-Fluoro-3-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-53-5
Record name (4-Fluoro-3-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon 2.16 g (0.010 mole) of 4-fluoro-3-phenoxybenzaldehyde was dissolved in 50 ml of absolute ethanol. To this solution was added with stirring 0.28 g (0.0074 mole) of sodium borohydride. After stirring at room temperature for 24 hours, 3 ml of 10% hydrochloric acid was added to the reaction mixture. The solvent was then evaporated under reduced pressure, leaving a milky-white residue. This residue was dissolved in 100 ml of diethyl ether and 5% hydrochloric acid. The organic phase was separated, washed in succession twice with 25 ml of 5% hydrochloric acid and twice with 10 ml of a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, leaving 1.98 g of (4-fluoro-3-phenoxyphenyl)methyl alcohol as a clear, colorless liquid. The nmr and ir spectra were consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

To a stirred slurry of 1.4 grams (0.0375 mole) of 95% lithium aluminum hydride in 50 mL of diethyl ether was added dropwise during a one hour period a solution of 21.6 grams (0.1 mole) of 4-fluoro-3-phenoxybenzaldehyde in 50 mL of diethyl ether. Upon completion of addition the reaction mixture was heated at reflux for one hour. The reaction mixture was then cooled to 15° C., and 1.4 mL of water was cautiously added dropwise. Upon completion of addition the reaction mixture was again cooled to 15° C., and sequentially 1.4 mL of aqueous 15% sodium hydroxide and 4.2 mL of water were added. The reaction mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure yielding 19.5 grams of 4-fluoro-3-phenoxyphenylmethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.